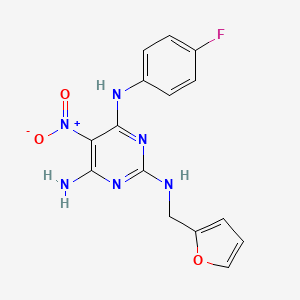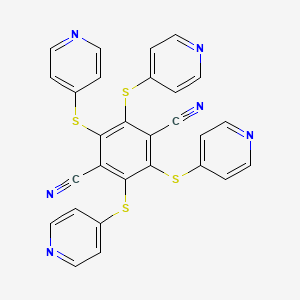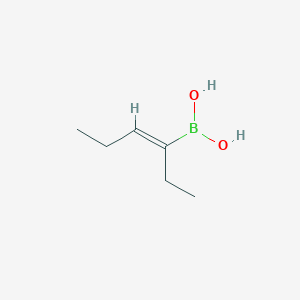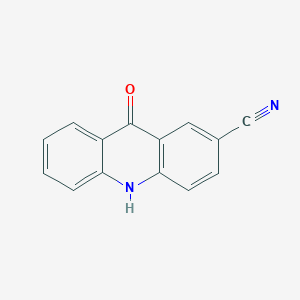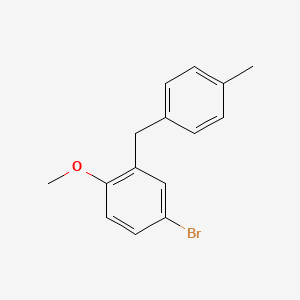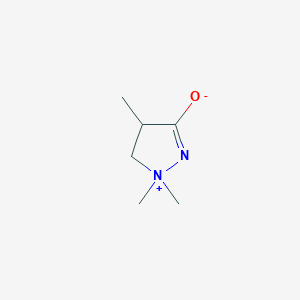
1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt is a chemical compound with the molecular formula C6H12N2O It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,4-trimethyl-3-oxo-pyrazolidine with suitable reagents to form the inner salt. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound .
Scientific Research Applications
Pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and catalysts
Mechanism of Action
The mechanism of action of pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt involves its interaction with molecular targets and pathways within a system. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged sites on biomolecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt include other pyrazolidinium salts and related zwitterionic compounds. Examples include:
- Pyrazolidinium, 1,1,5-trimethyl-3-oxo-, chloride
- Pyrazolidinium, 1,1,4-trimethyl-3-oxo-, iodide .
Uniqueness
What sets pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt apart is its specific molecular structure and the unique properties conferred by its zwitterionic nature. This makes it particularly useful in applications where both positive and negative charges are advantageous, such as in the design of ionic liquids and specialized catalysts .
Properties
CAS No. |
4077-79-6 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2,4-trimethyl-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(2,3)7-6(5)9/h5H,4H2,1-3H3 |
InChI Key |
TXBNKLAPATVLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C[N+](N=C1[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


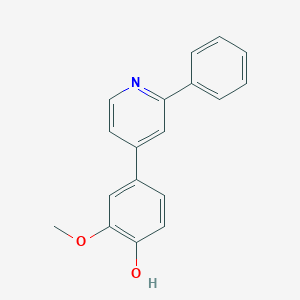
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)
![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)
